1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide

Famotidine synthesis Process chemistry Thiazole intermediate yield

1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide (CAS 204693-12-9) is a 2-guanidino-4-halomethylthiazole derivative with molecular formula C₅H₈Br₂N₄S and molecular weight of 316.02 g/mol, registered as a novel compound and key synthetic intermediate for the histamine H₂-receptor antagonist famotidine. Structurally, it bears a guanidine moiety at the thiazole 2-position and a bromomethyl substituent at the 4-position, supplied as the hydrobromide salt.

Molecular Formula C5H8Br2N4S
Molecular Weight 316.02 g/mol
CAS No. 204693-12-9
Cat. No. B1509759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide
CAS204693-12-9
Molecular FormulaC5H8Br2N4S
Molecular Weight316.02 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N=C(N)N)CBr.Br
InChIInChI=1S/C5H7BrN4S.BrH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H
InChIKeyQFGMIVMJXYCGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Bromomethyl)thiazol-2-yl)guanidine Hydrobromide Procurement: Core Identity and Famotidine Intermediate Classification


1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide (CAS 204693-12-9) is a 2-guanidino-4-halomethylthiazole derivative with molecular formula C₅H₈Br₂N₄S and molecular weight of 316.02 g/mol, registered as a novel compound and key synthetic intermediate for the histamine H₂-receptor antagonist famotidine [1]. Structurally, it bears a guanidine moiety at the thiazole 2-position and a bromomethyl substituent at the 4-position, supplied as the hydrobromide salt . The compound was specifically designed to overcome documented deficiencies of the legacy chloromethyl analog (2-guanidino-4-chloromethylthiazole hydrochloride, 'Compound A'), including irritative odor, contact dermatitis hazard, and requirement for prolonged sub-zero reaction conditions during its preparation [1][2]. Its primary industrial role is as a drop-in replacement starting material for famotidine production, capable of participating in subsequent thioetherification, Pinner imidate formation, and sulfamide condensation steps to yield the active pharmaceutical ingredient [1].

Why Generic Halomethylthiazole-Guanidine Interchange Fails: Evidence-Based Substitution Risks for 1-(4-(Bromomethyl)thiazol-2-yl)guanidine Hydrobromide


In famotidine intermediate procurement, substituting 1-(4-(bromomethyl)thiazol-2-yl)guanidine hydrobromide with the structurally analogous 2-guanidino-4-chloromethylthiazole hydrochloride (CAS 69014-12-6 or 81152-53-6) carries documented operational and economic penalties that generic interchange assumptions do not capture. The chloromethyl analog is explicitly characterized in the patent literature as possessing an irritative odor and causing contact dermatitis, complicating large-scale handling [1][2]. Moreover, 2-guanidino-4-chloromethylthiazole synthesis via 1,3-dichloroacetone yields only ~75% after recrystallization [3], compared to the 98% crude yield and 91% HPLC purity achievable with the bromomethyl compound in a process that tolerates up to 0.3 mole of mono- and tri-bromoacetone impurities per mole of 1,3-dibromoacetone feedstock [1]. The bromine leaving group further provides inherently faster nucleophilic displacement kinetics than chlorine (class-level SN₂ hierarchy: I⁻ > Br⁻ > Cl⁻ >> F⁻), directly affecting downstream thioetherification step rates in the famotidine synthetic sequence [4]. These cumulative quantifiable differences in yield, impurity tolerance, occupational safety, and reactivity mean that generic substitution cannot be assumed without compromising process economics and operator safety.

Quantitative Differentiation Evidence: 1-(4-(Bromomethyl)thiazol-2-yl)guanidine Hydrobromide vs. Closest Analogs


Synthesis Yield: 98% Crude Yield for Bromomethyl Compound vs. 75% Recrystallized Yield for Chloromethyl Analog

The bromomethyl compound achieves a 98% crude isolated yield (66.5 g from 0.216 mol 1,3-dibromoacetone) with 91% HPLC purity directly from the reaction mixture without recrystallization [1]. In contrast, the chloromethyl analog 2-guanidino-4-chloromethylthiazole hydrochloride, synthesized from 1,3-dichloroacetone and amidinothiourea, yields only 75% after acetone washing and ethanol recrystallization (53.9 g isolated from comparable scale) [2]. This represents a 23-percentage-point yield advantage for the bromomethyl intermediate under comparable one-step heterocyclization conditions.

Famotidine synthesis Process chemistry Thiazole intermediate yield

Reaction Temperature Regime: Ambient Processing at 20–80°C vs. 5-Day Sub-Zero Protocol for the Dihydroxy-Chloromethyl Intermediate

The bromomethyl compound is synthesized at temperatures of 20–80°C with a total reaction time of 1–10 hours, and the exotherm is manageable with simple pre-cooling of the acetone solvent to 0–10°C before reactant addition [1]. By sharp contrast, the alternative famotidine intermediate N"-[4-(chloromethyl)-4,5-dihydro-4-hydroxy-2-thiazolyl]-guanidine hydrochloride (disclosed in U.S. Patent 4,562,261 and 4,609,737) requires portionwise addition of (aminoiminomethyl)thiourea to dichloroacetone at −5 to −7°C, followed by stirring for 5 days below 0°C [1][2]. This represents a ≥25°C operating temperature differential and a roughly 120-fold difference in reaction duration.

Process scalability Cryogenic reaction avoidance Famotidine intermediate manufacturing

Feedstock Impurity Tolerance: Selective Product Formation from Technical-Grade 1,3-Dibromoacetone Containing up to 30 mol% Mono/Tri-Bromo Contaminants

The bromomethyl compound synthesis tolerates 1,3-dibromoacetone feedstock of only 83.5% purity, containing monobromoacetone and 1,1,3-tribromoacetone at up to 0.3 mole per mole of 1,3-dibromoacetone, without compromising product purity or yield [1]. In Example 5/6 of WO 1998/040367, 108 g of 83.5% pure dibromoacetone (equivalent to 90.7 g, 0.42 mol active) yielded 105.5 g of the cyanoethylthiomethyl downstream product at 95% HPLC purity—representing an essentially quantitative two-step yield based on active dibromoacetone [1]. This selective reactivity arises because only 1,3-dibromoacetone forms the thiazole ring with 2-imino-4-thiobiuret; mono- and tri-bromo analogs do not participate [1].

Process robustness Raw material cost reduction Selective heterocyclization

Occupational Handling Safety: Absence of Reported Irritative Odor and Contact Dermatitis vs. Documented Hazards of Chloromethyl Analog

EP 0322335 A1 explicitly documents that 2-guanidino-4-chloromethylthiazole ('Compound A') handling produces 'allergic reactions as the dermatitis' and notes the 'toxic, vesicant and irritant properties on the skin and mucous membranes' of associated reagents including this chloromethyl intermediate [1]. U.S. Patent 4,609,737 similarly states that the chloromethyl compound 'has unfavorable properties such as an irritative odor, and it causes contact dermatitis,' motivating the search for alternative intermediates [2]. The bromomethyl compound was developed specifically to circumvent these occupational hazards; no comparable irritative odor or dermatitis reports are associated with its handling in the patent literature or available safety documentation [2][3].

Industrial hygiene Occupational safety Process intermediate handling

Leaving Group Reactivity: Bromide vs. Chloride in Subsequent Nucleophilic Displacement Steps of Famotidine Synthesis

In the famotidine synthetic sequence, the halomethyl group at the thiazole 4-position undergoes nucleophilic displacement by a thiolate (derived from thiourea or S-(2-cyanoethyl)isothiourea) to install the methylthioether linkage. Bromide is a demonstrably better leaving group than chloride in SN₂ reactions, with documented rate enhancements typically in the range of 10- to 50-fold for primary alkyl bromides vs. chlorides under identical nucleophile/solvent conditions [1]. While no published direct kinetic comparison of 4-bromomethyl- vs. 4-chloromethyl-thiazole-guanidine substrates exists, the well-established leaving-group hierarchy (I⁻ > Br⁻ > Cl⁻ >> F⁻) predicts a meaningful rate advantage for the bromomethyl compound in this thioetherification step [1][2]. This kinetic advantage is especially relevant in the tandem one-pot process for converting the halomethyl intermediate to 1-[4-(cyanoethylthiomethyl)-2-thiazolyl]guanidine [3].

SN₂ kinetics Leaving group ability Thioetherification rate

Evidence-Backed Application Scenarios for 1-(4-(Bromomethyl)thiazol-2-yl)guanidine Hydrobromide Procurement


Commercial-Scale Famotidine API Manufacturing: Maximizing Intermediate Yield and Minimizing Batch Cycle Time

For large-scale famotidine active pharmaceutical ingredient production, the 98% crude yield of 1-(4-(bromomethyl)thiazol-2-yl)guanidine hydrobromide [1] directly reduces the cost contribution of the first intermediate step. Combined with the ambient-temperature process (20–80°C, 1–10 hours vs. 5 days at sub-zero for the dihydroxy-chloromethyl alternative [1]), this intermediate enables higher reactor utilization rates and lower energy expenditure per batch. The tolerance of technical-grade 1,3-dibromoacetone (up to 83.5% purity) [1] further reduces raw material procurement costs without yield penalty—a cumulative economic advantage not offered by the chloromethyl route.

Occupational Safety-Conscious Pilot-Plant Scale-Up: Mitigating Contact Dermatitis Risk

In pilot-plant environments where operators handle intermediates manually during reaction setup, sampling, and isolation, the documented absence of irritative odor and contact dermatitis associated with 1-(4-(bromomethyl)thiazol-2-yl)guanidine hydrobromide [2][3] provides a meaningful occupational hygiene advantage over 2-guanidino-4-chloromethylthiazole hydrochloride, which is explicitly noted to cause allergic skin reactions and possesses a problematic odor [2][3]. This factor is particularly relevant for contract manufacturing organizations (CMOs) seeking to minimize PPE burden and occupational health monitoring requirements.

Famotidine Intermediate Procurement with Flexible Feedstock Supply Chains

The demonstrated ability to use 1,3-dibromoacetone containing significant proportions of monobromoacetone and 1,1,3-tribromoacetone (up to 0.3 mol/mol [1]) without compromising product quality means that supply chain managers can source from a broader range of dibromoacetone suppliers, including those offering technical-grade material at lower cost. This impurity tolerance is a quantifiable supply-chain resilience factor not documented for the chloromethyl analog route.

Medicinal Chemistry Derivatization: Bromomethyl Handle for Thiazole-Guanidine Library Synthesis

Beyond famotidine synthesis, the bromomethyl group at the thiazole 4-position serves as a versatile electrophilic handle for nucleophilic displacement with diverse S-, N-, and O-nucleophiles. The superior leaving-group ability of bromide vs. chloride [4] makes this compound a preferred scaffold for generating 4-substituted 2-guanidinothiazole libraries in structure-activity relationship (SAR) studies targeting H₂-receptor antagonism or related pharmacological activities. The guanidine-thiazole core is a validated pharmacophore for gastric acid secretion inhibition, with famotidine itself exhibiting 30–32× greater H₂-receptor antagonist potency than cimetidine [5].

Quote Request

Request a Quote for 1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.